

Electron configuration of the cobalt atom in Co(acac)3

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Compound of Interest

Compound Name: Cobalt(III) acetylacetone

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An In-depth Technical Guide on the Electron Configuration of the Cobalt Atom in Tris(acetylacetonato)cobalt(III)

This guide provides a comprehensive analysis of the electron configuration of the cobalt atom in tris(acetylacetonato)cobalt(III), Co(acac)3, tailored for researchers, scientists, and drug development professionals. The content delves into the determination of cobalt's oxidation state, the application of ligand field theory, and the experimental evidence that substantiates the electronic structure of this coordination complex.

Determination of the Oxidation State of Cobalt

Tris(acetylacetonato)cobalt(III) is a coordination complex with the chemical formula $\text{Co}(\text{C}_5\text{H}_7\text{O}_2)_3$, often abbreviated as $\text{Co}(\text{acac})_3$. The acetylacetone (acac) ligand is the conjugate base of acetylacetone and carries a single negative charge. Given that there are three acac ligands, the total negative charge from the ligands is -3. Since the overall complex is neutral, the cobalt atom must possess an oxidation state of +3 to balance the charge.[\[1\]](#)[\[2\]](#)

A neutral cobalt atom has an electron configuration of $[\text{Ar}] 3\text{d}^7 4\text{s}^2$.[\[3\]](#)[\[4\]](#) To form the cobalt(III) ion (Co^{3+}), the atom loses three electrons. The electrons are first removed from the outermost shell, the 4s orbital, followed by the 3d orbital. Therefore, the electron configuration of the free Co^{3+} ion is $[\text{Ar}] 3\text{d}^6$.[\[5\]](#)[\[6\]](#)

Ligand Field Theory and Electron Configuration

In the $\text{Co}(\text{acac})_3$ complex, the central Co^{3+} ion is coordinated to three bidentate acetylacetone ligands, resulting in an octahedral geometry.^{[1][7]} According to ligand field theory, in an octahedral environment, the five degenerate d-orbitals of the transition metal ion split into two distinct energy levels: a lower-energy set of three orbitals (t_{2g}) and a higher-energy set of two orbitals (e_g).

For a d^6 ion like Co^{3+} , the six d-electrons can be arranged in two possible ways, depending on the magnitude of the crystal field splitting energy (Δ_o) and the spin-pairing energy (P).

- High-spin configuration: If $\Delta_o < P$, the electrons will occupy the higher-energy e_g orbitals before pairing up in the lower-energy t_{2g} orbitals. This results in an electron configuration of $t_{2g}^4e_g^2$, with four unpaired electrons, leading to paramagnetic behavior.^{[8][9]}
- Low-spin configuration: If $\Delta_o > P$, it is more energetically favorable for the electrons to pair up in the lower-energy t_{2g} orbitals. This results in an electron configuration of $t_{2g}^6e_g^0$, with no unpaired electrons, leading to diamagnetic behavior.^{[8][9]}

Experimental Evidence

Experimental data is crucial for determining the actual electron configuration of $\text{Co}(\text{acac})_3$. The primary techniques used are magnetic susceptibility measurements and Nuclear Magnetic Resonance (NMR) spectroscopy.

Magnetic Susceptibility: Magnetic susceptibility measurements directly probe the magnetic properties of a substance. Paramagnetic materials are attracted to a magnetic field, while diamagnetic materials are weakly repelled. Numerous studies have confirmed that $\text{Co}(\text{acac})_3$ is diamagnetic.^{[2][7]} This lack of paramagnetism indicates the absence of unpaired electrons, which strongly supports a low-spin d^6 configuration.^{[8][9]}

Nuclear Magnetic Resonance (NMR) Spectroscopy: Paramagnetic compounds typically exhibit broad peaks in their NMR spectra due to rapid nuclear relaxation caused by the unpaired electrons. In contrast, diamagnetic compounds show sharp, well-resolved NMR signals. The $^1\text{H-NMR}$ spectrum of $\text{Co}(\text{acac})_3$ displays sharp resonances, which is characteristic of a diamagnetic complex.^{[8][9]} This further corroborates the low-spin electron configuration.

The following table summarizes the key quantitative data supporting the electron configuration of cobalt in $\text{Co}(\text{acac})_3$.

| Property | Experimental Observation | Implication for Electron Configuration |
|---------------------------|--------------------------|--|
| Magnetic Behavior | Diamagnetic | No unpaired electrons |
| $^1\text{H-NMR}$ Spectrum | Sharp resonances | Diamagnetic nature |
| Electron Spin | Low-spin | $t_2g^6e_g^0$ |

Experimental Protocols

Synthesis of Tris(acetylacetonato)cobalt(III)

A common method for the synthesis of $\text{Co}(\text{acac})_3$ involves the oxidation of a cobalt(II) salt in the presence of acetylacetone.

Materials:

- Cobalt(II) carbonate (CoCO_3)
- Acetylacetone (Hacac)
- 10% Hydrogen peroxide (H_2O_2) solution

Procedure:

- In a flask, a mixture of cobalt(II) carbonate and acetylacetone is heated with stirring.[10]
- A 10% solution of hydrogen peroxide is added dropwise to the heated mixture. The H_2O_2 acts as an oxidizing agent, converting Co(II) to Co(III).[2][10]
- The reaction mixture is then cooled, and the resulting dark green precipitate of $\text{Co}(\text{acac})_3$ is collected by filtration.[8]
- The crude product can be purified by recrystallization from a suitable solvent like hot petroleum ether to yield green needles.[8]

Magnetic Susceptibility Measurement (Evans Method)

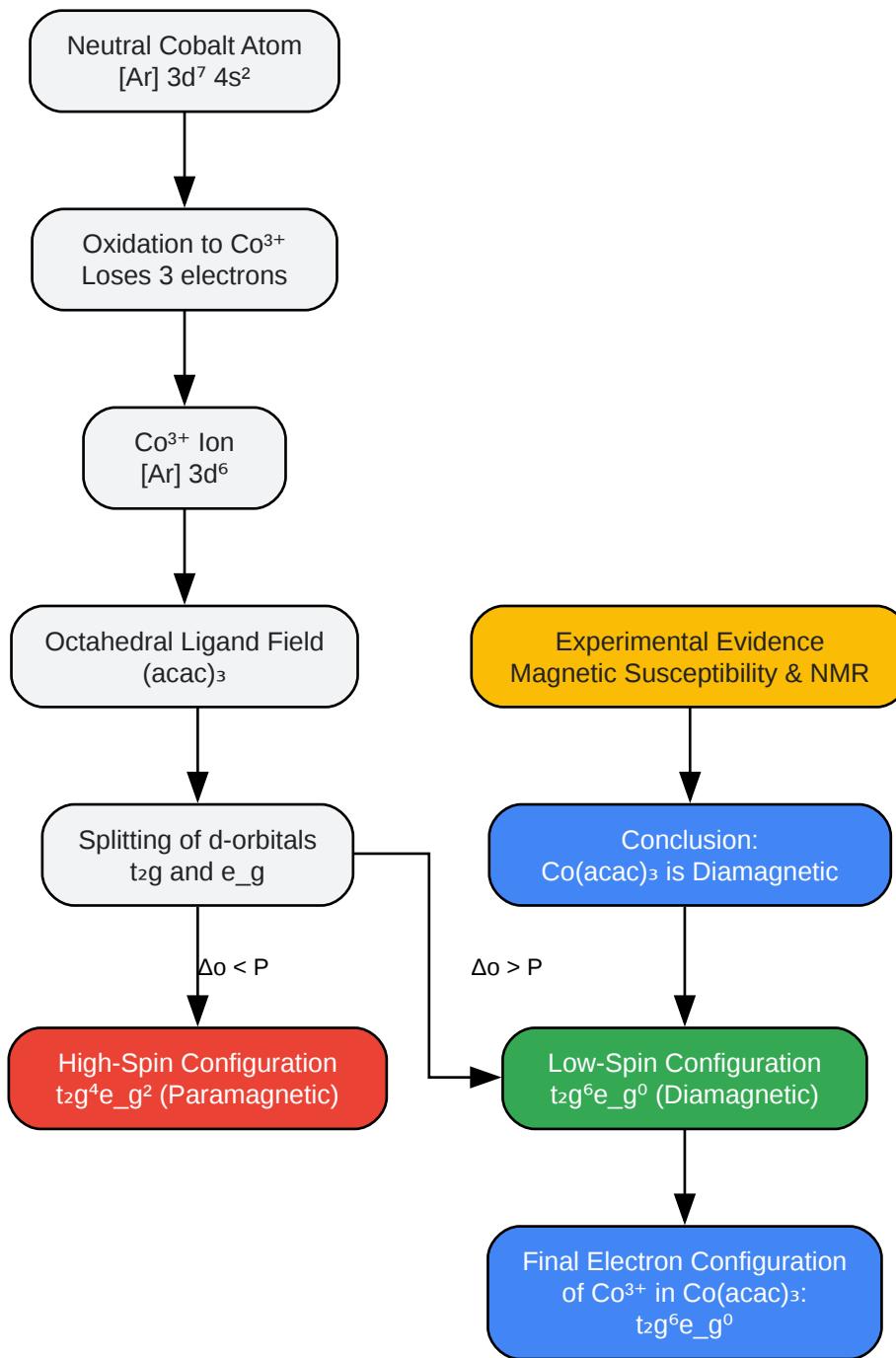
The Evans method is a widely used NMR-based technique to determine the magnetic susceptibility of a compound in solution.

Procedure:

- Two NMR tubes are prepared. One contains a solution of the paramagnetic sample (in this case, a reference paramagnetic compound would be used to illustrate the technique, as $\text{Co}(\text{acac})_3$ is diamagnetic) in a suitable solvent. The second tube is a reference tube containing only the solvent.
- A small amount of an inert reference compound (e.g., tetramethylsilane, TMS) is added to both tubes.
- The ^1H -NMR spectra of both samples are recorded.
- The chemical shift difference ($\Delta\delta$) of the reference signal in the two spectra is measured.
- The mass magnetic susceptibility (χ_g) and the effective magnetic moment (μ_{eff}) can be calculated from $\Delta\delta$, the concentration of the sample, and the temperature. For $\text{Co}(\text{acac})_3$, this measurement would yield a magnetic moment close to zero, confirming its diamagnetism.

Visualization of the Electron Configuration Determination

The logical flow for determining the electron configuration of the cobalt atom in $\text{Co}(\text{acac})_3$ can be visualized as follows:

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Caption: Logical workflow for determining the electron configuration of Co³⁺ in Co(acac)₃.

Conclusion

The electron configuration of the cobalt atom in tris(acetylacetonato)cobalt(III) is determined to be a low-spin d⁶ configuration. This is established through the identification of cobalt's +3

oxidation state, leading to a d⁶ electron count for the Co³⁺ ion. In the octahedral ligand field created by the three acetylacetonate ligands, the d-orbitals split into t_{2g} and e_g sets. Overwhelming experimental evidence from magnetic susceptibility measurements and NMR spectroscopy confirms that Co(acac)₃ is diamagnetic, which is only consistent with a low-spin arrangement where all six d-electrons occupy the lower-energy t_{2g} orbitals, resulting in a final electron configuration of t_{2g}⁶e_g⁰.

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